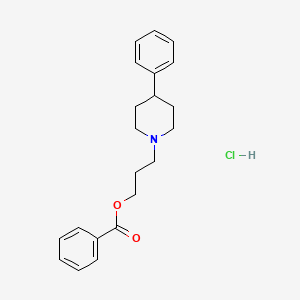
1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride typically involves the reaction of 4-phenylpiperidine with propanol and benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize impurities. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and as a tool for investigating the function of various biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes. The exact mechanism of action depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
1-Piperidinepropanol, 4-phenyl-, benzoate, hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical properties and reactivity.
Phenylpropanol derivatives: These compounds contain a phenyl group attached to a propanol moiety and may exhibit similar biological activity.
Benzoate derivatives: These compounds contain a benzoate group and may have similar applications in organic synthesis and industrial processes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
78219-49-5 |
|---|---|
Formule moléculaire |
C21H26ClNO2 |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
3-(4-phenylpiperidin-1-yl)propyl benzoate;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c23-21(20-10-5-2-6-11-20)24-17-7-14-22-15-12-19(13-16-22)18-8-3-1-4-9-18;/h1-6,8-11,19H,7,12-17H2;1H |
Clé InChI |
HQAQQBPLMPXBCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)CCCOC(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
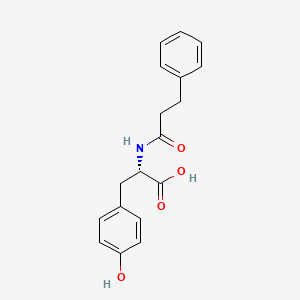
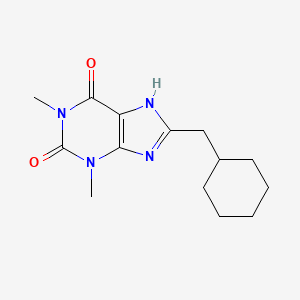
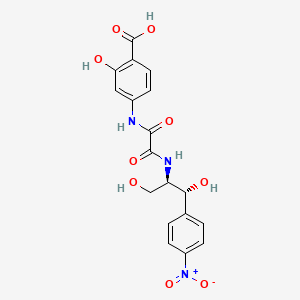

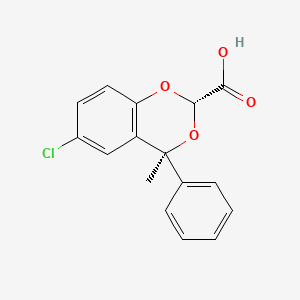
![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
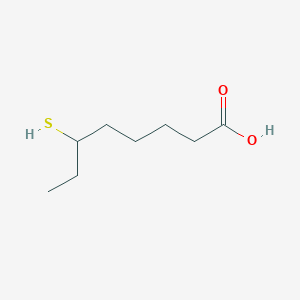

![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)




